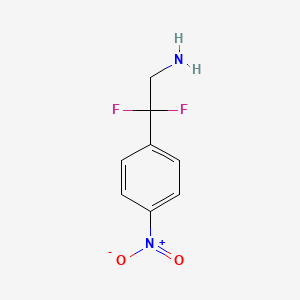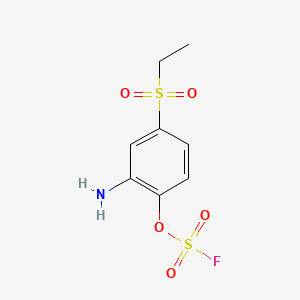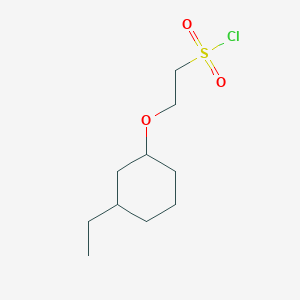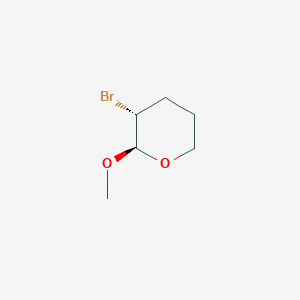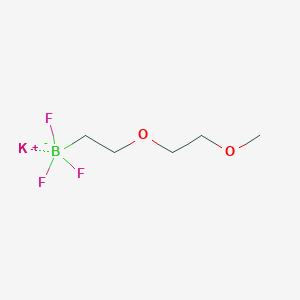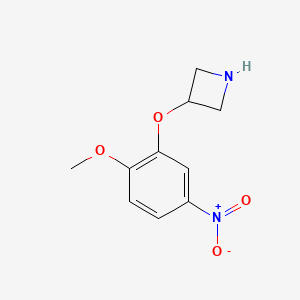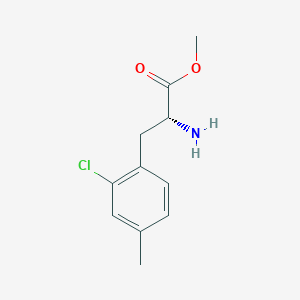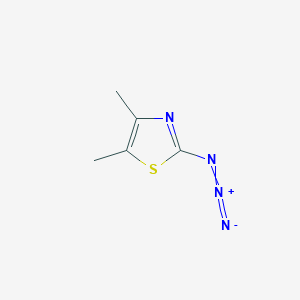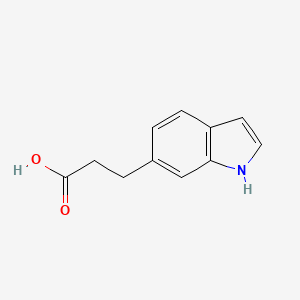
3-(1H-indol-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-6-yl)propanoic acid: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring attached to a propanoic acid moiety. It has been studied for its potential therapeutic applications and its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-6-yl)propanoic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring. The resulting indole derivative can then be further functionalized to introduce the propanoic acid moiety .
Industrial Production Methods: Industrial production of indole derivatives often involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize indole derivatives on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-indol-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(1H-indol-6-yl)propanoic acid is used as a building block in the synthesis of more complex organic molecules. Its indole ring system is a key structural motif in many natural products and pharmaceuticals .
Biology: In biological research, this compound is studied for its role in various metabolic pathways. It is known to interact with enzymes and receptors, influencing cellular processes .
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and as an antioxidant. It has been investigated for its neuroprotective effects and its ability to scavenge free radicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the development of agrochemicals .
Mécanisme D'action
The mechanism of action of 3-(1H-indol-6-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of enzymes involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 3-(1H-indol-6-yl)propanoic acid is unique due to its specific structural features and its potential therapeutic applications. Unlike other indole derivatives, it has shown promise in neuroprotection and antioxidant activity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(1H-indol-6-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1,3,5-7,12H,2,4H2,(H,13,14) |
Clé InChI |
DJLXISVKYWYKTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



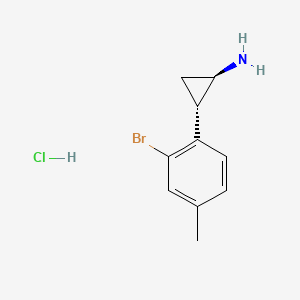

![Carbamic acid, N-[3-(3-aminopropoxy)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B13524902.png)
